molecular formula C21H23N3OS B3010633 N-(3,5-dimethylphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 851131-57-2

N-(3,5-dimethylphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B3010633
CAS No.: 851131-57-2
M. Wt: 365.5
InChI Key: XCVQNJGABUQHHS-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H23N3OS and its molecular weight is 365.5. The purity is usually 95%.
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Scientific Research Applications

Imidazole-Based Bisphenol Host for Anions

Imidazole-containing bisphenols, similar in structure to N-(3,5-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide, have been studied for their ability to host anions. These compounds, including Imbp and its salts, are characterized by strong intramolecular hydrogen bonds and extensive hydrogen-bonded structures. Such characteristics are valuable for applications in molecular recognition and sensing technologies (Nath & Baruah, 2012).

Luminescence Sensing of Benzaldehyde Derivatives

Imidazole derivatives, structurally related to the queried compound, have been used in the development of lanthanide(III)-organic frameworks. These frameworks exhibit luminescence properties and have been shown to be sensitive to benzaldehyde derivatives, indicating potential applications in fluorescence sensing (Shi et al., 2015).

Anticonvulsant Activity in Alkanamide Derivatives

Research has explored the synthesis of alkanamide derivatives bearing imidazole rings, akin to the chemical , to evaluate their anticonvulsant activities. These studies contribute to the understanding of how structural modifications in such compounds can influence biological activity (Tarikogullari et al., 2010).

Synthesis of Medetomidine, an α2-Adrenergic Agonist

The synthesis of compounds structurally related to N-(3,5-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide, such as medetomidine, an α2-adrenergic agonist, showcases the significance of imidazole derivatives in pharmacology (Kudzma & Turnbull, 1991).

Corrosion Inhibition for Carbon Steel

Imidazole derivatives have been studied for their corrosion inhibition potential, particularly for carbon steel in acidic solutions. This indicates their utility in industrial applications where corrosion resistance is crucial (Rouifi et al., 2020).

Nucleophilicity in Chemical Reactions

Studies have also delved into the nucleophilic properties of 1,4,5-trisubstituted imidazole-2-thiones, related to the chemical , in reactions with various electrophilic reagents. Such research helps in understanding the reactivity and potential applications of these compounds in synthetic chemistry (Mlostoń et al., 2008).

Biological Screening and Fingerprint Applications

The biological activities of derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, structurally similar to the queried compound, have been evaluated for their antibacterial, antifungal, and anthelmintic properties. Additionally, these compounds have potential applications in latent fingerprint detection (Khan et al., 2019).

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-14-10-15(2)12-18(11-14)23-20(25)13-26-21-22-8-9-24(21)19-7-5-6-16(3)17(19)4/h5-12H,13H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVQNJGABUQHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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